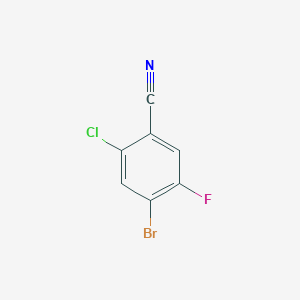

4-Bromo-2-chloro-5-fluorobenzonitrile

Overview

Description

4-Bromo-2-chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile compound that has not been directly studied in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring have been synthesized and investigated for various applications, including as intermediates for radioligands, in the synthesis of heterocyclic compounds, and as potential pharmacological agents .

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 4-Bromo-2-chloro-5-fluorobenzonitrile, typically involves halogenation reactions or coupling reactions like the Sonogashira coupling. For instance, a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was synthesized using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Another synthesis approach for a related compound, 2-bromo-3-fluorobenzonitrile, utilized bromodeboronation of aryl boronic acids . These methods could potentially be adapted for the synthesis of 4-Bromo-2-chloro-5-fluorobenzonitrile.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms and a nitrile group attached to a benzene ring. The presence of multiple halogens can influence the reactivity and electronic properties of the molecule. For example, a study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, demonstrated the use of halogen dance reactions to synthesize pentasubstituted pyridines . Structural analysis of a similar compound, 4-bromo-3-fluorobenzonitrile, was performed using computational methods and indicated potential as anti-Alzheimer and anti-Parkinson agents .

Chemical Reactions Analysis

Halogenated benzonitriles participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr), which can be used to introduce different functional groups. For instance, the reaction of aryl fluorides with sodium sulfide was investigated to selectively substitute fluorine in fluorobenzonitriles to yield mercaptobenzonitriles . Additionally, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involved a Grignard reaction and subsequent bromination . These reactions highlight the versatility of halogenated benzonitriles in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloro-5-fluorobenzonitrile can be inferred from related compounds. Halogenated benzonitriles are generally solid at room temperature and have distinct melting points. The presence of halogens and a nitrile group can affect the compound's polarity, solubility, and boiling point. For example, the synthesis of 2,4-dibromo-5-fluorobenzonitrile provided insights into its potential use in synthesizing fluoroquinolones, indicating the importance of such compounds in medicinal chemistry . The multireactive nature of halogenated benzoic acids, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, suggests that 4-Bromo-2-chloro-5-fluorobenzonitrile may also serve as a versatile building block in organic synthesis .

Scientific Research Applications

Halogen-Exchange Fluorination

The synthesis of fluorinated benzonitriles, including those similar to 4-Bromo-2-chloro-5-fluorobenzonitrile, often involves halogen-exchange fluorination. This method has been demonstrated in the preparation of 3,4-difluorobenzonitrile, where a key intermediate appears to be 4-chloro-3-fluorobenzonitrile. The process involves the reaction between dichlorobenzonitrile derivatives and spray-dried potassium fluoride, facilitated by tetraphenylphosphonium bromide in a specific solvent at elevated temperatures (Suzuki & Kimura, 1991). This approach showcases the potential of halogen-exchange in the synthesis of complex fluorinated compounds, which are valuable in various fields of chemical research.

Halodeboronation in Synthesis

Another application involves the halodeboronation reaction, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, a compound structurally related to 4-Bromo-2-chloro-5-fluorobenzonitrile. This process uses sodium methoxide-catalyzed bromodeboronation, illustrating the versatility of halodeboronation in synthesizing halogen-substituted benzonitriles. Such reactions are crucial for generating intermediates for further chemical synthesis and exploration (Szumigala, Devine, Gauthier, & Volante, 2004).

Structural Analysis and Material Properties

The study of halobenzonitriles, including those with structural similarities to 4-Bromo-2-chloro-5-fluorobenzonitrile, extends into the analysis of their molecular and crystal structures. This involves investigating intermolecular interactions such as hydrogen bonding, π-stacking, and halogen bonding within the crystal lattice. Such analyses contribute to our understanding of material properties and the design of new materials with desired characteristics (Aldeborgh, George, Howe, Lowman, Moustakas, Strunsky, & Tanski, 2014).

Chemical Reactivity and Substitution Reactions

Research into the reactivity of fluorobenzonitriles with sodium sulfide has shown that halogen-substituted fluorobenzonitriles can undergo selective substitution reactions to yield mercaptobenzonitriles. These findings are crucial for synthetic chemistry, offering pathways to synthesize halo-substituted mercaptobenzonitriles, which are valuable in various chemical manufacturing processes (Taldone, Patel, Patel, & Chiosis, 2012).

Safety And Hazards

Future Directions

The future directions of 4-Bromo-2-chloro-5-fluorobenzonitrile research could involve exploring its potential applications in other industries like dyes, pigments, and rubber chemicals. Its high reactivity, stability, and versatility make it an attractive option for the synthesis of other organic compounds .

Relevant papers on this topic include those discussing the application of aryloximes as solid-phase ketone linkers and the synthesis of heterocycles . These papers provide valuable insights into the potential applications and synthesis methods of 4-Bromo-2-chloro-5-fluorobenzonitrile.

properties

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVZOLCBNJYMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693216 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-fluorobenzonitrile | |

CAS RN |

1126779-33-6 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)

![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)